[1-[(3,4-dimethoxyphenyl)methyl]benzimidazol-2-yl]methanol
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Overview
Description
[1-[(3,4-dimethoxyphenyl)methyl]benzimidazol-2-yl]methanol: is a chemical compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound features a benzimidazole core, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3,4-dimethoxyphenyl)methyl]benzimidazol-2-yl]methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with benzimidazole derivatives. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The resulting product is then purified through various chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques to meet regulatory standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Medicine: The compound has shown promise as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It is also being investigated for its anti-inflammatory and neuroprotective effects.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which [1-[(3,4-dimethoxyphenyl)methyl]benzimidazol-2-yl]methanol exerts its effects involves the inhibition of enzymes critical for cell division and growth. It induces apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. The compound also interacts with various molecular targets, including kinases and transcription factors, to modulate inflammatory and neurodegenerative pathways.
Comparison with Similar Compounds
Benzimidazole: Known for its broad-spectrum antimicrobial and antiparasitic activities.
Benzoxazole: Exhibits antibacterial, antifungal, and anticancer properties.
Thiabendazole: Used as an anthelmintic and antifungal agent.
Uniqueness: What sets [1-[(3,4-dimethoxyphenyl)methyl]benzimidazol-2-yl]methanol apart is its dual functionality, combining the pharmacological benefits of both the benzimidazole and methanol groups. This unique structure enhances its ability to interact with multiple biological targets, making it a versatile compound in therapeutic research.
Properties
IUPAC Name |
[1-[(3,4-dimethoxyphenyl)methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-8-7-12(9-16(15)22-2)10-19-14-6-4-3-5-13(14)18-17(19)11-20/h3-9,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDPZQIBEOTWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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